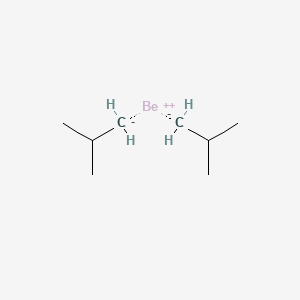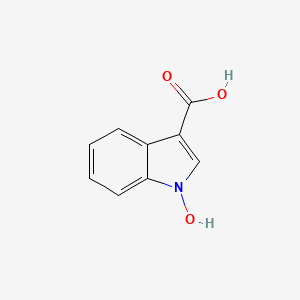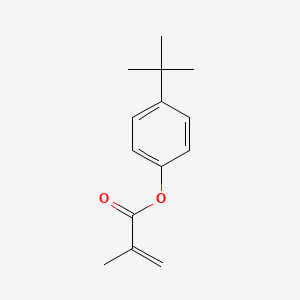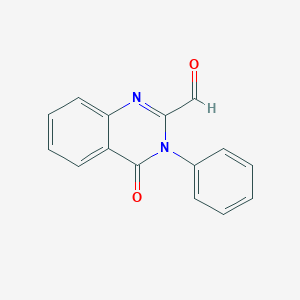![molecular formula C13H17NO4 B14709414 Benzyl[(dimethylamino)methyl]propanedioic acid CAS No. 24643-58-1](/img/structure/B14709414.png)
Benzyl[(dimethylamino)methyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[(dimethylamino)methyl]propanedioic acid is a complex organic compound with a unique structure that includes a benzyl group, a dimethylamino group, and a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[(dimethylamino)methyl]propanedioic acid typically involves multiple steps. One common method starts with the reaction of benzyl chloride with dimethylamine to form benzyl(dimethylamino)methane. This intermediate is then reacted with malonic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl[(dimethylamino)methyl]propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
Benzyl[(dimethylamino)methyl]propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Benzyl[(dimethylamino)methyl]propanedioic acid involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions. The propanedioic acid moiety can participate in chelation or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: A simpler dicarboxylic acid with similar reactivity.
Benzylmalonic acid: Similar structure but lacks the dimethylamino group.
Dimethylaminomalonic acid: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl[(dimethylamino)methyl]propanedioic acid is unique due to the presence of both the benzyl and dimethylamino groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-benzyl-2-[(dimethylamino)methyl]propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-14(2)9-13(11(15)16,12(17)18)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFBSEMERPZSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC=CC=C1)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742437 |
Source


|
| Record name | Benzyl[(dimethylamino)methyl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24643-58-1 |
Source


|
| Record name | Benzyl[(dimethylamino)methyl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)
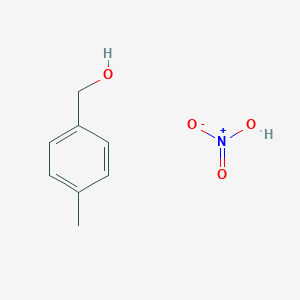


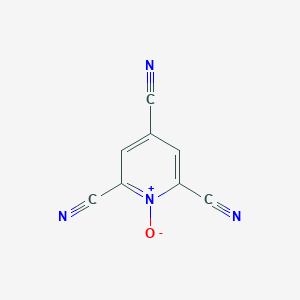

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
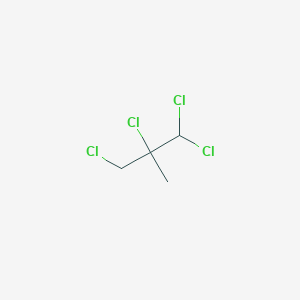
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
